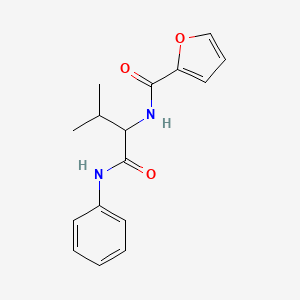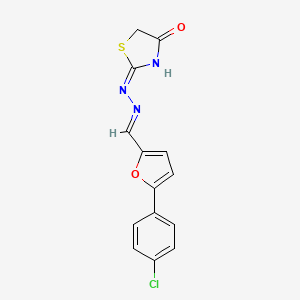![molecular formula C20H11BrN2O5 B6056062 2-(4-bromophenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B6056062.png)
2-(4-bromophenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one is not fully understood. However, studies have suggested that it induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of various enzymes and proteins involved in cell growth and proliferation.
Biochemical and Physiological Effects
Studies have shown that 2-(4-bromophenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one has various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell growth and proliferation. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-bromophenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one in lab experiments is its potent anticancer activity. Additionally, it has a relatively simple synthesis method, making it accessible to researchers. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-(4-bromophenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one. One direction is to further investigate its mechanism of action to gain a better understanding of how it induces cell cycle arrest and apoptosis in cancer cells. Another direction is to explore its potential applications in other fields, such as drug discovery and material science. Additionally, studies can be conducted to optimize the synthesis method to improve the yield and purity of the compound.
Conclusion
In conclusion, 2-(4-bromophenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one is a promising compound with potential applications in various fields, particularly in cancer research. Its potent anticancer activity and relatively simple synthesis method make it an attractive option for researchers. However, further studies are needed to fully understand its mechanism of action and explore its potential applications in other fields.
Métodos De Síntesis
The synthesis of 2-(4-bromophenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one is a complex process that requires expertise in organic chemistry. The most common method of synthesis is the condensation of 2-nitro-5-(2-furyl) benzaldehyde and 4-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting product is then subjected to cyclization using an acid catalyst to obtain the final compound.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
(4Z)-2-(4-bromophenyl)-4-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrN2O5/c21-13-7-5-12(6-8-13)19-22-16(20(24)28-19)11-14-9-10-18(27-14)15-3-1-2-4-17(15)23(25)26/h1-11H/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENLOXHEFNRJBK-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)OC(=N3)C4=CC=C(C=C4)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=O)OC(=N3)C4=CC=C(C=C4)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3,4-difluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6055987.png)

![3-(4-fluorophenyl)-7-(3-methoxypropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6055995.png)
![3-(4-chlorophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid](/img/structure/B6056016.png)
![2-[4-(cyclohexylcarbonyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6056027.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-2-methylpropyl 4-bromobenzoate](/img/structure/B6056034.png)
![2-[(6-ethoxy-4-methyl-2-quinazolinyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B6056042.png)

![2-furaldehyde [5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6056052.png)
![2-[3,5-dimethyl-2-(1H-pyrazol-1-yl)benzyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6056057.png)

![3-butyl-1-methyl-4-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-2-piperazinone](/img/structure/B6056072.png)
![N-[1-methyl-2-(3-pyridinyl)ethyl]-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6056079.png)
